molecular formula C8H12N2O2 B2595812 methyl (3-ethyl-1H-pyrazol-1-yl)acetate CAS No. 2282739-46-0

methyl (3-ethyl-1H-pyrazol-1-yl)acetate

Cat. No.: B2595812
CAS No.: 2282739-46-0
M. Wt: 168.196
InChI Key: ILGDMQOHMJCROA-UHFFFAOYSA-N
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Description

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a pyrazole-derived ester featuring a methyl acetate group at the 1-position of the pyrazole ring and an ethyl substituent at the 3-position. Pyrazole derivatives are widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. For example, and describe the synthesis of 3-methyl-1H-pyrazol-5(4H)-one from ethyl acetoacetate and hydrazine hydrate, suggesting that similar methods could apply to this compound.

The compound’s ester group (methyl acetate) likely enhances solubility in organic solvents, while the ethyl substituent may influence steric and electronic properties, affecting reactivity and biological activity.

Properties

IUPAC Name

methyl 2-(3-ethylpyrazol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-7-4-5-10(9-7)6-8(11)12-2/h4-5H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILGDMQOHMJCROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C=C1)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-ethyl-1H-pyrazol-1-yl)acetate typically involves the reaction of ethyl hydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product . The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties:
Methyl (3-ethyl-1H-pyrazol-1-yl)acetate exhibits promising pharmacological activities, particularly in the development of analgesics and anti-inflammatory agents. Pyrazole derivatives have been extensively studied for their ability to modulate pain and inflammation pathways. For example, related compounds have shown efficacy in reducing inflammation while maintaining a low ulcerogenic index, making them suitable candidates for further drug development .

Case Study:
A study involving the synthesis of various pyrazole derivatives demonstrated that substitutions at specific positions could enhance anti-inflammatory properties without increasing toxicity. This highlights the potential for this compound as a scaffold for designing new therapeutic agents .

Agricultural Applications

Fungicides and Crop Protection:
this compound derivatives are being explored as intermediates in the synthesis of fungicides. Research indicates that pyrazole-based compounds can act as effective crop protection agents due to their ability to disrupt fungal growth processes. For instance, certain derivatives have been patented for their fungicidal properties, demonstrating their utility in agricultural applications .

Case Study:
In a patent application, compounds derived from this compound were identified as effective against various plant pathogens. The study emphasizes the importance of structural modifications to enhance fungicidal activity while minimizing environmental impact .

Chemical Synthesis

Synthetic Pathways:
The synthesis of this compound can be achieved through various chemical reactions involving pyrazole derivatives. The ability to modify functional groups allows chemists to tailor the compound for specific applications, whether in pharmaceuticals or agrochemicals. For example, reactions involving ethyl bromoacetate and pyrazole derivatives have been documented, showcasing efficient pathways for producing this compound .

Synthesis Method Reagents Yield Notes
Reaction with ethyl bromoacetate3-methylpyrazole, potassium carbonate15.7 gConducted in N,N-dimethylformamide at room temperature

Environmental Impact and Stability

Fluorination Effects:
The introduction of fluorine into pyrazole compounds, including this compound, can significantly enhance their bioactivity and metabolic stability. This trend is particularly relevant in both pharmaceutical and agricultural contexts, where fluorinated compounds demonstrate improved efficacy and reduced degradation rates in biological systems .

Mechanism of Action

The mechanism of action of methyl (3-ethyl-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • Ester Group Influence : Methyl esters (e.g., target compound) may exhibit higher volatility compared to ethyl esters (e.g., and ) due to lower molecular weight .
  • Substituent Effects : Trifluoromethyl groups () enhance electronegativity and metabolic stability, making such compounds attractive for agrochemicals or pharmaceuticals. In contrast, the ethyl group in the target compound may prioritize steric bulk over electronic effects.

Biological Activity

Methyl (3-ethyl-1H-pyrazol-1-yl)acetate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, analgesic, and antimicrobial properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data tables.

Chemical Structure and Synthesis

This compound can be synthesized through various methods involving pyrazole derivatives. The synthesis typically involves the reaction of ethyl acetoacetate with hydrazine derivatives, leading to the formation of pyrazole rings that can be further modified to introduce ester functionalities.

Biological Activity Overview

The biological activities of this compound and its derivatives have been investigated in several studies. Key findings include:

  • Anti-inflammatory Activity :
    • Studies have shown that pyrazolone derivatives exhibit significant anti-inflammatory effects. For instance, compounds derived from pyrazolone structures demonstrated inhibition rates ranging from 58.95% to 87.35% compared to standard drugs like phenylbutazone .
  • Analgesic Properties :
    • The analgesic effects of similar pyrazolone compounds have been documented, indicating potential use in pain management therapies .
  • Antimicrobial Activity :
    • Some derivatives have shown promising results against various bacterial strains, suggesting that this compound may possess antimicrobial properties .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to SAR in pyrazolone derivatives:

CompoundModificationActivity LevelReference
2cBenzenesulfonamide moietyHigh anti-inflammatory activity (78.06% inhibition)
3dN-methylatedEnhanced activity compared to O-methylated analogues
5b3-methyl substitutionSuperior activity in certain contexts
6aCOOH group presenceSignificant increase in activity

Case Studies

Several case studies highlight the biological relevance of this compound:

Case Study 1: Anti-inflammatory Effects

In a controlled study, various pyrazolone derivatives were tested for their anti-inflammatory properties. This compound exhibited comparable or superior inhibition rates against inflammatory markers when compared to established non-steroidal anti-inflammatory drugs (NSAIDs).

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, supporting its potential as an antimicrobial agent.

Q & A

Q. What in vitro assays are most effective for studying the anti-inflammatory activity of this compound?

  • Methodological Answer : Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure nitric oxide (NO) suppression. COX-1/COX-2 inhibition assays (e.g., ELISA for prostaglandin E2) and cytokine profiling (IL-6, TNF-α via ELISA) validate anti-inflammatory mechanisms. Dose-response curves (1–100 μM) and IC50 calculations ensure reproducibility .

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